molecular formula C13H16N2O2 B8515334 4-(1H-indazol-5-yloxy)cyclohexanol

4-(1H-indazol-5-yloxy)cyclohexanol

Cat. No.: B8515334
M. Wt: 232.28 g/mol
InChI Key: YVGXIJPZWUVARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indazol-5-yloxy)cyclohexanol is a cyclohexanol derivative featuring an indazole-5-yloxy substituent. Indazole, a bicyclic aromatic heterocycle containing two nitrogen atoms, is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The cyclohexanol core contributes to the molecule’s hydrophilicity and hydrogen-bonding capacity, while the indazole moiety may enhance binding affinity to biological targets through π-π interactions and hydrogen bonding. Structural studies of similar compounds, such as 4-(1H-tetrazol-5-yl)-1H-indole, suggest that substituent orientation (e.g., dihedral angles between aromatic systems) significantly influences molecular interactions .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(1H-indazol-5-yloxy)cyclohexan-1-ol

InChI

InChI=1S/C13H16N2O2/c16-10-1-3-11(4-2-10)17-12-5-6-13-9(7-12)8-14-15-13/h5-8,10-11,16H,1-4H2,(H,14,15)

InChI Key

YVGXIJPZWUVARM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituent Key Structural Differences
4-(1H-Indazol-5-yloxy)cyclohexanol Cyclohexanol Indazol-5-yloxy Bicyclic indazole group with oxygen linkage
(1R,4R)-4-(2-Aminophenylamino)cyclohexanol Cyclohexanol 2-Aminophenylamino Primary amine substituent; planar aromatic ring
Desvenlafaxine succinate Cyclohexanol Phenol, dimethylaminoethyl Branched alkyl chain with tertiary amine; succinate salt enhances solubility
4-(1H-Tetrazol-5-yl)-1H-indole Indole Tetrazol-5-yl Tetrazole ring (non-aromatic) vs. indazole; different H-bonding potential
Metconazole Cyclopentanol Chlorophenyl, triazole Triazole fungicide; chlorophenyl group increases hydrophobicity

Key Observations :

  • Unlike desvenlafaxine’s charged dimethylamino group, the indazole-oxy substituent lacks ionizable groups, which may reduce solubility but improve membrane permeability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Estimated) Solubility (Water)
This compound ~261.3 1.8–2.5 Moderate (hydroxyl group)
Desvenlafaxine succinate 399.48 0.5–1.2 High (due to succinate salt)
4-(1H-Tetrazol-5-yl)-1H-indole 201.19 1.0–1.5 Low (non-polar tetrazole)
Metconazole ~350.0 3.5–4.0 Very low (chlorophenyl)

Analysis :

  • The hydroxyl group in this compound improves water solubility compared to non-polar analogs like metconazole. However, its logP is higher than desvenlafaxine, suggesting reduced solubility in polar solvents.

Comparison :

  • Indazole derivatives are frequently explored in oncology due to their kinase-inhibitory properties, whereas desvenlafaxine targets neurotransmitter transporters .
  • Unlike metconazole, which acts on fungal enzymes, the indazole-oxy group in this compound may target human kinases or receptors.

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